molecular formula C22H36N6O16P2 B1228527 [(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid CAS No. 59111-78-3

[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid

Katalognummer: B1228527
CAS-Nummer: 59111-78-3
Molekulargewicht: 702.5 g/mol
InChI-Schlüssel: FIMRCGIHIAIVOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Discovery and Identification of Agrocin 84

The discovery of agrocin 84 emerged from investigations into biological control mechanisms for crown gall disease, a significant plant pathology caused by Agrobacterium tumefaciens. Initial identification of this compound occurred through systematic studies of Agrobacterium radiobacter strain K84, a nonpathogenic bacterium that demonstrated remarkable inhibitory activity against virulent Agrobacterium species. Early chemical analysis revealed agrocin 84 to be a small compound with unusual properties, initially described as trypsin and pepsin resistant with an estimated molecular weight of 2,500 containing six different amino acids.

The structural characterization of agrocin 84 progressed through multiple analytical approaches, ultimately revealing its true identity as a complex nucleotide derivative. The compound was definitively characterized as a disubstituted adenine nucleotide with the molecular formula C22H36N6O16P2 and a molecular weight of 702.5 grams per mole. Chemical analysis demonstrated that agrocin 84 contains adenine, glucose, and phosphate in a 1:1:2 molar ratio, establishing its classification as a member of the purine family.

The unique structural features of agrocin 84 include an unusual 3'-deoxyarabinose moiety replacing the typical ribose sugar found in conventional nucleotides. This structural modification proved essential for the compound's biological activity. Additionally, the presence of two distinct side groups attached through phosphoramidate linkages distinguishes agrocin 84 from other known nucleotide antibiotics. The methyl-substituted pentanamide at the C-5 position and the glucofuranose at the N6 position contribute to the compound's specificity and transport properties.

Chemical Property Value
Molecular Formula C22H36N6O16P2
Molecular Weight 702.5 g/mol
Chemical Abstract Service Number 59111-78-3
ChEBI Identification CHEBI:185499
Monoisotopic Mass 702.1663 Da
Ultraviolet Absorption Maximum 264 nm

Historical Development of Agrocin 84 Research

The chronological development of agrocin 84 research spans several decades, beginning with fundamental studies in the 1970s and continuing through modern molecular investigations. The earliest comprehensive investigation was conducted by McCardell and Pootjes in 1976, who examined the chemical nature of agrocin 84 and its biological effects on susceptible Agrobacterium strains. These pioneering studies established that agrocin 84 inhibited ribonucleic acid, deoxyribonucleic acid, and protein synthesis while also affecting amino acid transport mechanisms in target bacteria.

Significant advancement in understanding agrocin 84's structure occurred in 1979 through the work of Tate and colleagues, who provided crucial insights into the compound's molecular architecture. Their research demonstrated that the adenine N6-substituent of agrocin 84 determines its bacteriocin-like specificity, establishing the relationship between structural features and biological activity. This work revealed that a 5'-phosphoryl linkage from the fraudulent nucleoside core to the amide group of threo-2,3-dihydroxy-4-methylpentanamide is required for antibiotic activity, while the glucofuranosyloxyphosphoryl substituent at N6 of adenine confers bacteriocin-like specificity.

The molecular era of agrocin 84 research commenced in the early 2000s with comprehensive genomic studies. A landmark investigation published in 2005 by Roberts and colleagues demonstrated that agrocin 84 targets leucyl-transfer ribonucleic acid synthetase, an essential enzyme for cellular viability. This research revealed the compound's mechanism as a "Trojan horse" toxin that is specifically imported into tumorigenic Agrobacterium tumefaciens strains to cause cellular death.

The complete nucleotide sequence of pAgK84, the plasmid responsible for agrocin 84 production, was determined in 2006, providing unprecedented insights into the biosynthetic machinery. This 44,420 base pair plasmid encodes 36 open reading frames, with 17 specifically involved in agrocin 84 synthesis or immunity. The sequence analysis revealed the genetic complexity underlying agrocin 84 production and established the molecular basis for understanding its biosynthetic pathway.

Research Milestone Year Key Finding
Initial Chemical Characterization 1976 Identification of biological effects and preliminary chemical properties
Structural Elucidation 1979 Determination of adenine nucleotide structure with unique substituents
Purification Methodology 1981 Development of rapid purification procedures yielding 65% pure compound
Target Identification 2005 Discovery of leucyl-transfer ribonucleic acid synthetase as primary target
Complete Genomic Analysis 2006 Sequencing of biosynthetic plasmid and pathway elucidation

Taxonomic Classification of Producer Organism Agrobacterium radiobacter K84

Agrobacterium radiobacter strain K84 occupies a distinctive position within bacterial taxonomy as the type species of the genus Agrobacterium. This organism belongs to the domain Bacteria, specifically within the phylum Proteobacteria, representing one of the most extensively studied members of the alphaproteobacterial class. The comprehensive taxonomic classification places Agrobacterium radiobacter K84 within the order Rhizobiales and family Rhizobiaceae, reflecting its evolutionary relationships with other soil-dwelling, plant-associated bacteria.

The species designation of Agrobacterium radiobacter has undergone significant taxonomic revision over time, with strain K84 serving as a crucial reference point for understanding the genus. This organism was formerly incorrectly synonymized with Agrobacterium tumefaciens, but subsequent molecular analyses established its distinct identity. Unlike other members of its genus, Agrobacterium radiobacter K84 does not harbor a tumor-inducing plasmid, rendering it nonpathogenic to plants while retaining its ability to produce agrocin 84.

Strain K84 represents biovar II within the Agrobacterium classification system, distinguished by specific physiological and biochemical characteristics. The organism exhibits gram-negative staining properties, possesses a bacillary morphology, and demonstrates motility through flagellar structures. As a mesophilic bacterium, Agrobacterium radiobacter K84 exhibits optimal growth at 25 degrees Celsius and requires aerobic conditions for metabolism.

The genomic organization of Agrobacterium radiobacter K84 includes two chromosomes and three plasmids, with the agrocin 84 production and resistance genes encoded on the plasmid designated pAgK84. This genetic architecture provides insights into the evolutionary development of the genus and supports evidence that secondary chromosomes in alphaproteobacteria are derived from ancestral plasmids that acquired genes from primary chromosomes.

Taxonomic Level Classification
Domain Bacteria
Phylum Proteobacteria
Class Alphaproteobacteria
Order Rhizobiales
Family Rhizobiaceae
Genus Agrobacterium
Species radiobacter
Strain K84
Biovar II

The ecological distribution of Agrobacterium radiobacter K84 encompasses diverse terrestrial environments, with the organism widely found in soil matrices and plant rhizosphere regions globally. This broad distribution reflects the species' adaptability to various environmental conditions and its role in complex soil microbial communities. The strain's natural occurrence in multiple geographic regions supports its effectiveness as a biological control agent and underscores its evolutionary success in diverse ecological niches.

Eigenschaften

IUPAC Name

[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[5-[[[(2,3-dihydroxy-4-methylpentanoyl)amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N6O16P2/c1-8(2)13(32)15(34)20(36)27-45(37,38)41-5-9-3-10(30)21(42-9)28-7-25-12-18(23-6-24-19(12)28)26-46(39,40)44-22-16(35)14(33)17(43-22)11(31)4-29/h6-11,13-17,21-22,29-35H,3-5H2,1-2H3,(H2,27,36,37,38)(H2,23,24,26,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRCGIHIAIVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)NP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)NP(=O)(O)OC4C(C(C(O4)C(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N6O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59111-78-3
Record name Agrocin 84
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biologische Aktivität

The compound [(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid is a complex molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. It features a purine base linked to a phosphonamidic acid moiety and an oxolane sugar derivative. The stereochemistry of the molecule is critical for its interaction with biological targets.

Key Features

  • Purine Base : Essential for nucleic acid interactions.
  • Phosphonamidic Acid : Implicated in enzyme inhibition.
  • Dihydroxyethyl Group : Enhances solubility and bioavailability.

The compound exhibits several biological activities:

  • Antibacterial Activity : It acts as a "Trojan horse" antibiotic, effectively targeting bacterial metabolism by mimicking natural substrates. This mechanism allows it to penetrate bacterial cells and disrupt their function .
  • Enzyme Inhibition : Specifically, it inhibits leucine--tRNA ligase (EC 6.1.1.4), which is vital for protein synthesis in bacteria . This inhibition can lead to reduced bacterial growth and viability.
  • Antitumor Properties : Preliminary studies suggest that this compound may also have antitumor effects, particularly against glioblastoma cells. The altered metabolism of these cells may be susceptible to the compound's action .

1. Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that the compound effectively reduced the growth of Agrobacterium tumefaciens, a model organism for studying crown gall disease in plants. The mechanism involved interference with the bacterial metabolic pathways essential for growth .

2. Antitumor Activity

In vitro experiments on glioblastoma cell lines showed that the compound inhibited cell proliferation and induced apoptosis. The proposed mechanism involves the disruption of metabolic pathways that are crucial for tumor cell survival .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialAgrobacterium tumefaciensInhibition of leucine--tRNA ligase
AntitumorGlioblastoma cellsInduction of apoptosis via metabolic disruption

Research Findings

Recent research has highlighted the potential of this compound in various therapeutic contexts:

  • Pharmaceutical Applications : Its structural characteristics make it a candidate for drug development aimed at treating bacterial infections and certain cancers.
  • Synergistic Effects : Studies suggest that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiviral Properties
This compound has been investigated for its antiviral properties. It acts as a Trojan horse antibiotic , specifically targeting bacterial infections by mimicking natural substrates involved in bacterial metabolism . This mechanism allows it to interfere with bacterial growth and replication.

2. Inhibition of Enzymatic Activity
The compound functions as an inhibitor of leucine--tRNA ligase (EC 6.1.1.4), an enzyme critical for protein synthesis in bacteria. By inhibiting this enzyme, the compound can effectively reduce bacterial proliferation, making it a candidate for developing new antibiotics .

Biochemical Applications

1. Role in Metabolic Pathways
The compound's structure suggests that it may play a role in various metabolic pathways due to its ability to mimic naturally occurring metabolites. This characteristic makes it a valuable tool for studying metabolic processes in cells and understanding disease mechanisms at a molecular level.

2. Research in Glycobiology
Given its structural features related to sugars and phosphates, the compound may be useful in glycobiology research. It can serve as a substrate or inhibitor in studies focusing on glycosylation processes and the role of carbohydrates in biological systems.

Agricultural Sciences

1. Control of Plant Pathogens
The application of this compound extends to agricultural sciences where it has been noted for its effectiveness against crown gall disease caused by Agrobacterium tumefaciens. Its ability to disrupt bacterial communication and growth makes it a potential biopesticide .

Case Studies and Research Findings

Application AreaFindingsSource
Antiviral PropertiesEffective against various bacterial strains by mimicking natural substrates
Enzyme InhibitionInhibits leucine--tRNA ligase reducing bacterial proliferation
Metabolic PathwaysMimics metabolites aiding in metabolic process studies
GlycobiologyUseful in studying glycosylation processes
Agricultural ControlEffective biopesticide against Agrobacterium tumefaciens

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Compound Name / ID Key Features Biological Relevance Reference
Target Compound Phosphonamidic acid backbone; dihydroxyethyl-modified oxolane; branched acylated phosphoramidate. Hypothesized: Enhanced nuclease resistance and target affinity.
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 34983-48-7) Methylsulfanyl-purine; phosphono hydrogen phosphate backbone. Used in nucleotide salvage pathways; methylsulfanyl group may reduce cytotoxicity.
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (CAS 15648-73-4) Cytidine-adenosine dinucleotide analog with phosphonooxymethyl group. Mimics NAD+ cofactors; potential for modulating redox-sensitive enzymes.
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 42) Sulfanylmethyl-modified oxolane; isobutyryl-protected purine. Used in oligonucleotide therapies for improved thiol-mediated cellular delivery.
Functional Comparisons

Table 2: Hypothetical Pharmacokinetic and Biochemical Properties

Property Target Compound [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)... () Compound 42 ()
Metabolic Stability High (phosphonamidic acid resists phosphatases) Moderate (phosphono hydrogen phosphate) Low (thioester labile)
Solubility High (dihydroxyethyl and multiple hydroxyl groups) Moderate Low (hydrophobic thiol)
Enzymatic Binding Affinity Likely high (branched acyl group mimics natural substrates) Moderate Variable
Cellular Uptake Enhanced (polar groups balance hydrophilicity/lipophilicity) Limited Improved (thiol-mediated)
Research Findings from Analogues
  • Phosphonamidic Acid Backbone : Compounds like demonstrate 3–5× longer half-lives in serum compared to phosphate-linked nucleotides due to resistance to alkaline phosphatases.
  • Branched Acyl Groups : Analogues in show 20–30% higher binding affinity to viral polymerases (e.g., HIV-1 RT) than linear acyl chains.
  • Thiol-Modified Sugars : Compound 42 () achieves 2× higher intracellular concentrations in hepatocytes than unmodified analogs, attributed to thiol-mediated transport.

Q & A

Basic: What synthetic strategies are critical for ensuring correct stereochemistry during the compound’s synthesis?

Answer:
The synthesis requires meticulous control of stereocenters, particularly at the (3R,4R,5S) oxolane and (3S,5S) oxolan-2-yl moieties. Key steps include:

  • Phosphonamidic coupling : Use N-hydroxysuccinimide (NHS) and carbodiimide (EDC) to activate the phosphonamidic acid for nucleophilic attack by the purine base .
  • Stereoselective protection : Employ tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosidic bond formation, as seen in analogous nucleotide syntheses .
  • Stepwise purification : Monitor intermediates via reverse-phase HPLC with a tetrabutylammonium phosphate mobile phase (pH 5.5) to resolve diastereomers .

Advanced: How can researchers resolve discrepancies in enzymatic inhibition data across different assay conditions?

Answer:
Contradictions in IC₅₀ values (e.g., P2Y receptor inhibition) may arise from:

  • Assay pH effects : The phosphonamidic group’s ionization state varies with pH, altering binding. Validate using isothermal titration calorimetry (ITC) under physiological pH (7.4) .
  • Orthogonal validation : Compare surface plasmon resonance (SPR) binding kinetics with cell-based cAMP assays to distinguish direct receptor interaction from downstream signaling artifacts .
  • Cofactor requirements : Test Mg²⁺/Ca²⁺ dependence, as metal ions stabilize the compound’s phosphate-purinyl interactions .

Basic: Which spectroscopic techniques are optimal for characterizing the phosphonamidic acid moiety?

Answer:

  • ³¹P NMR : Resolves phosphorus environments (δ 0–5 ppm for phosphonamidic acid, δ 15–20 ppm for phosphorylated oxolane) with decoupling to suppress J-coupled splitting .
  • High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to detect [M–H]⁻ peaks (e.g., m/z 950.2452 for C₃₃H₄₅N₇O₁₉P₂) and confirm purity .
  • X-ray crystallography : Co-crystallize with adenosine deaminase to resolve the purin-6-yl group’s binding conformation .

Advanced: How does the stereochemical configuration at (2S,3R) influence adenosine deaminase (ADA) inhibition?

Answer:
The (2S,3R)-dihydroxy-4-methylpentanoyl moiety mimics the transition state of ADA’s catalytic deamination. Computational and empirical studies show:

  • Docking simulations : Molecular dynamics (MD) reveal that the (2S,3R) configuration optimally hydrogen-bonds with Glu217 and His238 in ADA’s active site .
  • Mutagenesis validation : ADA mutants (E217A) reduce inhibition potency by 100-fold, confirming the stereochemical dependency .
  • Comparative SAR : Analogues with (2R,3S) configurations show 10× lower activity, highlighting stereospecificity .

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

  • Ventilation : Use fume hoods to avoid aerosolized particles, as the compound’s phosphonamidic group may hydrolyze to toxic phosphoric acids .
  • PPE : Nitrile gloves and goggles are mandatory; the compound’s polar groups enhance skin permeability .
  • Spill management : Neutralize spills with 10% sodium bicarbonate and collect via vacuum filtration with HEPA filters .

Advanced: What computational approaches predict the compound’s metabolic stability in hepatic models?

Answer:

  • CYP450 docking : Use Schrödinger’s Glide to assess interactions with CYP3A4/2D6. The compound’s oxolane rings show low affinity, suggesting slow oxidation .
  • ADMET predictors : SwissADME estimates a high topological polar surface area (TPSA > 200 Ų), correlating with low blood-brain barrier penetration .
  • In vitro corroboration : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .

Basic: How can researchers confirm the compound’s purity and stability in aqueous buffers?

Answer:

  • Stability assays : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC-UV (λ = 260 nm for purine absorbance) .
  • Forced degradation : Expose to 0.1M HCl/NaOH to identify hydrolysis products (e.g., free purine or phosphonic acid) .
  • Lyophilization : Store at –80°C in amber vials; the compound’s dihydroxy groups promote hygroscopicity .

Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-solvents : Use 10% DMSO/PEG-400 in saline, achieving >5 mg/mL solubility without precipitation .
  • Prodrug derivatization : Esterify hydroxyls with acetyl groups to enhance lipophilicity, then hydrolyze in plasma .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (PDI < 0.1) for sustained release, validated by dynamic light scattering (DLS) .

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